molecular formula C17H20N6O2 B2760076 N-(2-(6-((2-methoxyethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 894005-38-0

N-(2-(6-((2-methoxyethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2760076
CAS No.: 894005-38-0
M. Wt: 340.387
InChI Key: WIAGQSAACUTOBK-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, characterized by a fused triazole-pyridazine core. Its structure includes a benzamide group linked via an ethyl chain to the triazolopyridazine ring, with a 2-methoxyethylamino substituent at position 6. This design aims to optimize pharmacokinetic properties (e.g., solubility) and biological target engagement.

Properties

IUPAC Name

N-[2-[6-(2-methoxyethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-25-12-11-18-14-7-8-15-20-21-16(23(15)22-14)9-10-19-17(24)13-5-3-2-4-6-13/h2-8H,9-12H2,1H3,(H,18,22)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAGQSAACUTOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NN2C(=NN=C2CCNC(=O)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-((2-methoxyethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

Where xx, yy, zz, and ww represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The specific structural features contribute to its biological activity.

This compound exhibits several mechanisms of action:

  • Kinase Inhibition : The compound has been shown to inhibit various kinases, which play crucial roles in cell signaling pathways. For instance, studies indicate that it interacts with the ATP-binding site of kinases such as TAK1, leading to significant inhibition of kinase activity .
  • Antimicrobial Activity : Research has demonstrated that derivatives of this compound exhibit antimicrobial properties against a range of pathogens. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
  • Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative disorders. The underlying mechanism may involve modulation of oxidative stress responses and inflammatory pathways .

Table 1: Biological Activity Summary

Activity TypeTarget/PathwayEffect/OutcomeReference
Kinase InhibitionTAK1100% inhibition
AntimicrobialVarious BacteriaSignificant growth inhibition
NeuroprotectionOxidative Stress PathwaysReduced neuronal damage

Case Studies

  • Kinase Activity Study : A recent study focused on the compound's ability to inhibit TAK1 kinase. The results indicated that modifications in the molecular structure significantly enhanced inhibitory potency. Compounds with additional methyl groups showed increased binding affinity and selectivity for the kinase .
  • Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results revealed that specific derivatives exhibited MIC values lower than traditional antibiotics, suggesting a promising alternative for treating resistant strains .
  • Neuroprotective Mechanism Investigation : In vitro studies demonstrated that treatment with this compound reduced apoptosis in neuronal cells subjected to oxidative stress. This effect was attributed to the modulation of key signaling pathways involved in cell survival .

Scientific Research Applications

The compound exhibits a range of biological activities, particularly in the field of medicinal chemistry. The presence of the triazole and pyridazine moieties suggests potential applications in:

  • Anticancer Research : Compounds containing triazole rings have been shown to possess anticancer properties. Studies indicate that mercapto-substituted 1,2,4-triazoles can exhibit chemopreventive and chemotherapeutic effects against various cancer types . The specific structure of N-(2-(6-((2-methoxyethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide may enhance its efficacy in targeting cancer cells.
  • Antiviral and Anti-infective Properties : The triazole scaffold is often associated with antiviral activity. Research has highlighted the potential of similar compounds as antiviral agents, suggesting that this compound could be explored for its effectiveness against viral infections .

Therapeutic Applications

Given its structural characteristics, this compound may find therapeutic applications in several areas:

  • Neurological Disorders : The benzamide derivative structure is often linked to neuroactive compounds. Investigations into similar compounds have shown promise in treating conditions such as depression and anxiety disorders due to their ability to modulate neurotransmitter systems .
  • Cardiovascular Health : Compounds with similar frameworks have been studied for their effects on cardiovascular health. They may influence pathways involved in hypertension and heart disease management through their interaction with specific receptors or enzymes.

Drug Development Insights

The synthesis and optimization of this compound can lead to valuable insights in drug development:

  • Structure-Activity Relationship (SAR) : Understanding how modifications to the compound affect its biological activity can guide the design of more effective derivatives. This process is crucial for enhancing potency and reducing toxicity.
  • Formulation Development : Investigating the solubility and stability of this compound will be essential for its formulation into effective pharmaceutical products.

Case Studies and Research Findings

Several studies have explored the applications of similar compounds:

StudyFocusFindings
Balthazar et al. (2021)Biocontrol AgentsIdentified beneficial bacteria that inhibit fungal pathogens in plants; highlights the importance of chemical compounds in agriculture .
Research on TriazolesAnticancer ActivityDemonstrated that triazole derivatives show significant anticancer effects across multiple cancer cell lines .
Neuroactive CompoundsMental Health TreatmentsExplored compounds similar to benzamides for their potential in treating anxiety and depression disorders through neurotransmitter modulation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / ID Substituents (Position 6) Molecular Formula Key Properties / Activities Reference
N-(2-{6-[(4-Chlorobenzyl)amino]Triazolo[4,3-b]Pyridazin-3-yl}ethyl)Benzamide 4-Chlorobenzylamino C21H19ClN6O Higher lipophilicity due to Cl substituent
N-((6-Methoxy-Triazolo[4,3-b]Pyridazin-3-yl)methyl)-2-(6-Oxopyridazinyl)Acetamide Methoxy C14H14N6O3 Unclear activity; structural focus on acetamide chain
N-(3-(6-Methyl-Triazolo[4,3-b]Pyridazin-3-yl)Phenyl)Benzamide 6-Methyl C20H17N7O Moderate antimicrobial activity
L838417 (GABAA Receptor Modulator) 2,5-Difluorophenyl C19H17F2N7O α2/α3-subtype selectivity for anxiolysis
N-(2-{6-[(2,2-Dimethoxyethyl)amino]Triazolo[4,3-b]Pyridazin-3-yl}ethyl)Benzamide 2,2-Dimethoxyethylamino C21H23N6O3 Enhanced solubility via dimethoxy groups

Key Structural and Functional Differences

  • Substituent Effects on Solubility: The 2-methoxyethylamino group in the target compound likely improves water solubility compared to the lipophilic 4-chlorobenzylamino analog . The dimethoxyethylamino analog () may exhibit even greater solubility due to additional methoxy groups .
  • Biological Activity :

    • The 6-methyl analog () demonstrated moderate antimicrobial activity, suggesting that alkyl substituents may enhance interactions with microbial targets .
    • GABAA-targeting analogs like L838417 () highlight the role of fluorinated aryl groups in receptor subtype selectivity .
  • Synthetic Routes: Most triazolopyridazines, including the target compound, are synthesized via annulation of 1,2,4-triazole rings onto substituted azine precursors (e.g., 6-chloro intermediates) . Modifications at position 6 (e.g., introducing amino or methoxy groups) typically involve nucleophilic substitution or coupling reactions .

Research Findings and Implications

Physicochemical Properties

  • Molecular Weight and Stability : The target compound (MW ~405.4 g/mol) falls within the typical range for drug-like molecules. Its 2-methoxyethyl group may reduce metabolic degradation compared to halogenated analogs .

Therapeutic Potential

  • Antimicrobial Applications : The 6-methyl analog’s activity () implies that the triazolopyridazine scaffold is a viable platform for antimicrobial development .
  • Neurological Targets : Fluorinated analogs like L838417 demonstrate the scaffold’s versatility in targeting CNS receptors, though the target compound’s benzamide group may favor different interactions .

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